molecular formula C13H22O4 B14305485 1-Ethyl 5-methyl 4-pentylpent-2-enedioate CAS No. 120780-31-6

1-Ethyl 5-methyl 4-pentylpent-2-enedioate

Cat. No.: B14305485
CAS No.: 120780-31-6
M. Wt: 242.31 g/mol
InChI Key: LYZSEEGTJOEOBH-UHFFFAOYSA-N
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Description

1-Ethyl 5-methyl 4-pentylpent-2-enedioate is an organic compound with a complex structure that includes multiple alkyl groups and a double bond. This compound is part of the ester family, which are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 5-methyl 4-pentylpent-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 1-Ethyl 5-methyl 4-pentylpent-2-enedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 5-methyl 4-pentylpent-2-enedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

1-Ethyl 5-methyl 4-pentylpent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl 5-methyl 4-pentylpent-2-enedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound allows for additional reactivity, including electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl 5-methyl 4-pentylpentanoate: Similar structure but lacks the double bond.

    1-Ethyl 5-methyl 4-pentylpent-2-enoic acid: Similar structure but contains a carboxylic acid group instead of an ester.

    1-Ethyl 5-methyl 4-pentylpent-2-enol: Similar structure but contains an alcohol group instead of an ester.

Properties

CAS No.

120780-31-6

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl 4-pentylpent-2-enedioate

InChI

InChI=1S/C13H22O4/c1-4-6-7-8-11(13(15)16-3)9-10-12(14)17-5-2/h9-11H,4-8H2,1-3H3

InChI Key

LYZSEEGTJOEOBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC(=O)OCC)C(=O)OC

Origin of Product

United States

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